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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of anthranils (2,1-benzisoxazoles) from readily available o-nitrobenzyl compounds. The

methodologies presented herein are of significant interest for the synthesis of heterocyclic

scaffolds relevant to medicinal chemistry and materials science. Two primary synthetic

strategies are detailed: the base-induced intramolecular cyclization of o-nitrobenzyl compounds

bearing an electron-withdrawing group at the benzylic position, and the reductive cyclization of

related substrates.

Introduction to Anthranil Synthesis from o-
Nitrobenzyl Precursors
Anthranils are a class of bicyclic aromatic compounds that serve as versatile intermediates in

the synthesis of a variety of more complex nitrogen-containing heterocycles. The synthesis of

anthranils from o-nitrobenzyl derivatives offers a convergent and efficient approach to this

important scaffold. The core transformation relies on an intramolecular cyclization event

involving the nitro group and an activated benzylic position. The nature of the activating group

at the benzylic position and the choice of reaction conditions dictate the specific pathway and

efficiency of the cyclization.
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Method 1: Base-Induced Intramolecular Cyclization
of Activated o-Nitrobenzyl Compounds
This method involves the intramolecular condensation of an o-nitrobenzyl compound containing

an electron-withdrawing group (EWG) at the benzylic position. The EWG enhances the acidity

of the benzylic protons, facilitating deprotonation by a base to form a carbanion. This carbanion

then attacks the proximate nitro group, leading to a cyclized intermediate that subsequently

dehydrates to furnish the anthranil ring system.

A key example of this approach is the cyclization of diethyl α-(o-nitroaryl)benzylphosphonates,

which readily undergo this transformation in the presence of a base to afford 3-phenyl-2,1-

benzisoxazoles in high yields. Similarly, o-nitrobenzyl cyanides can serve as effective

precursors for the synthesis of 3-aminoanthranils.

Reaction Mechanism
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Caption: Base-induced intramolecular cyclization pathway.
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Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-2,1-benzisoxazole from Diethyl (2-

nitrophenyl)methylphosphonate

Materials:

Diethyl (2-nitrophenyl)methylphosphonate (1.0 mmol)

Potassium tert-butoxide (1.2 mmol)
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Anhydrous Tetrahydrofuran (THF) (10 mL)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

1. To a solution of diethyl (2-nitrophenyl)methylphosphonate in anhydrous THF at room

temperature, add potassium tert-butoxide in one portion.

2. Stir the resulting mixture at room temperature for 1 hour.

3. Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

4. Extract the mixture with ethyl acetate (3 x 20 mL).

5. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure.

6. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the pure 3-phenyl-2,1-benzisoxazole.

Method 2: Reductive Cyclization of o-Nitrobenzyl
Compounds
This alternative strategy involves the reduction of the nitro group of an o-nitrobenzyl derivative,

which is then followed by an intramolecular cyclization. This method is particularly useful when

the benzylic position is not sufficiently activated for base-induced deprotonation. Various

reducing agents can be employed, and the specific choice can influence the reaction outcome

and yield.

Experimental Workflow
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Reductive Cyclization Workflow

o-Nitrobenzyl Compound
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Caption: General workflow for reductive cyclization.
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Experimental Protocols
Protocol 2: Synthesis of 3-Phenyl-2,1-benzisoxazole via Reductive Cyclization

Materials:

2-Nitro-α-phenylacetophenone (1.0 mmol)

Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 mmol)

Concentrated hydrochloric acid (HCl) (0.5 mL)

Ethanol (15 mL)

Saturated aqueous sodium bicarbonate solution

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

1. To a solution of 2-nitro-α-phenylacetophenone in ethanol, add stannous chloride dihydrate

and concentrated hydrochloric acid.
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2. Heat the mixture to reflux for 4 hours.

3. Cool the reaction mixture to room temperature and neutralize with saturated aqueous

sodium bicarbonate solution.

4. Extract the mixture with ethyl acetate (3 x 25 mL).

5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate in vacuo.

6. Purify the residue by flash chromatography on silica gel to yield the desired 3-phenyl-2,1-

benzisoxazole.

Starting Material Synthesis: Nitration of Benzyl
Cyanide
A common precursor for some of these syntheses is o-nitrobenzyl cyanide. A standard

procedure for its preparation is provided below.

Protocol 3: Synthesis of o-Nitrobenzyl Cyanide

Materials:

Benzyl cyanide (0.85 mol)

Concentrated nitric acid (4.3 mol)

Concentrated sulfuric acid (4.9 mol)

Crushed ice

95% Ethanol

Procedure:

1. Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to

10°C in an ice-salt bath.
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2. Slowly add benzyl cyanide to the cooled acid mixture, maintaining the temperature

between 10-20°C. The addition typically takes about one hour.

3. After the addition is complete, remove the cooling bath and stir the mixture for an

additional hour.

4. Pour the reaction mixture onto crushed ice. A mixture of o- and p-nitrobenzyl cyanide will

precipitate.

5. Filter the solid product, press it dry, and then recrystallize from 95% ethanol to separate

the isomers and obtain pure o-nitrobenzyl cyanide. The para isomer is less soluble and will

crystallize first. The ortho isomer can be obtained from the mother liquor. The typical yield

of the mixed isomers is 50-54%.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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